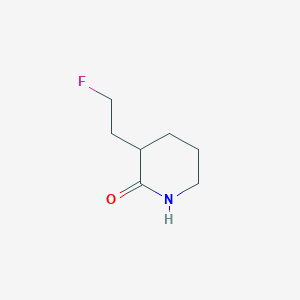

3-(2-Fluoroethyl)piperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoroethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO/c8-4-3-6-2-1-5-9-7(6)10/h6H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUVAPWDSZYLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Fluoroethyl Piperidin 2 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For 3-(2-fluoroethyl)piperidin-2-one, several strategic disconnections can be envisioned.

The most apparent disconnection is the C-N bond of the lactam, which points to a 5-amino-3-(2-fluoroethyl)pentanoic acid or its ester equivalent as a direct precursor. This linear precursor can be further disconnected. A key C-C bond disconnection is at the C3-position, which separates the piperidinone backbone from the 2-fluoroethyl side chain. This leads to two primary synthons: a piperidin-2-one enolate equivalent and a 2-fluoroethyl electrophile.

Alternatively, the entire ring can be constructed from an acyclic precursor. A disconnection of the C2-C3 and N1-C6 bonds suggests a Michael addition-type cyclization. This retrosynthetic thinking forms the basis for the various synthetic strategies discussed below.

De Novo Synthesis Pathways and Optimization

De novo synthesis refers to the construction of the target molecule from simpler starting materials. For this compound, both linear and convergent strategies, as well as more complex cascade reactions, can be employed.

Multi-Step Linear Synthetic Sequences

A plausible linear sequence involves the initial construction of a substituted acyclic precursor followed by cyclization. One such approach, adapted from a general method for 3-substituted piperidin-2-ones, begins with an ester that can be α-alkylated. arkat-usa.org

The synthesis could commence with the alkylation of a suitable ester, such as methyl phenylacetate, with a 3-azidopropyl electrophile. arkat-usa.org While the original research uses 3-azidopropyl trifluoromethanesulfonate, a similar sequence could be envisioned starting with a precursor that allows for the eventual introduction of the fluoroethyl group. A more direct, albeit hypothetical, linear sequence would be:

Alkylation: A malonic ester derivative is alkylated with 1-bromo-2-fluoroethane (B107303).

Second Alkylation: The resulting intermediate is then alkylated with a protected 3-aminopropyl halide.

Decarboxylation: Removal of one of the ester groups.

Deprotection and Cyclization: Removal of the amine protecting group, followed by spontaneous or catalyzed intramolecular cyclization to form the lactam ring.

Optimization of such a sequence would involve screening different bases, solvents, and protecting groups to maximize the yield of each step and minimize side reactions.

Convergent Approaches to the Piperidinone Core

Convergent syntheses involve preparing different fragments of the molecule separately and then joining them together. This approach is often more efficient for complex molecules. For this compound, a convergent strategy could involve the synthesis of a substituted pyridine (B92270) derivative followed by its reduction.

A potential convergent route is the hydrogenation of a suitably substituted pyridine. For instance, a 3-(2-fluoroethyl)-2-hydroxypyridine could be a key intermediate. The hydrogenation of the pyridine ring to a piperidine (B6355638) can be achieved using various catalysts, with rhodium-based catalysts showing effectiveness for substrates with fluorinated groups. nih.gov The subsequent oxidation of the resulting piperidinol would yield the desired piperidin-2-one.

| Reaction Step | Reagents and Conditions | Key Transformation | Reference for Analogy |

| Pyridine Synthesis | Various methods for pyridine functionalization | Construction of a 3-(2-fluoroethyl)-2-hydroxypyridine | General Pyridine Synthesis |

| Hydrogenation | H₂, Rh/C, mild conditions | Reduction of the pyridine ring to a piperidine | nih.gov |

| Oxidation | PCC, Swern, or Dess-Martin oxidation | Oxidation of the piperidinol to a piperidin-2-one | Standard Organic Chemistry |

Cascade and One-Pot Synthesis Strategies

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an elegant and efficient route to complex molecules. A four-component reaction has been reported for the synthesis of highly substituted piperidin-2-ones, which could be conceptually adapted. hse.ru

This multicomponent strategy involves the reaction of a Michael acceptor, an aldehyde, a pyridinium (B92312) ylide precursor, and ammonium (B1175870) acetate (B1210297). hse.ru The reaction proceeds through a domino Michael-Mannich-cyclization cascade. To apply this to this compound, one would need to select starting materials that incorporate the fluoroethyl moiety or a precursor that can be readily converted to it.

Another one-pot approach involves the activation of halogenated amides followed by reduction and intramolecular cyclization. mdpi.com A hypothetical one-pot synthesis of the target compound could start from N-(3-chloropropyl)-3-(2-fluoroethyl)propanamide. Activation of the amide followed by reduction and in-situ cyclization would afford the desired product.

Asymmetric Synthesis of Chiral this compound

The introduction of a substituent at the 3-position of the piperidinone ring creates a stereocenter. The synthesis of enantiomerically pure this compound requires asymmetric synthesis strategies.

Chiral Auxiliary-Mediated Asymmetric Induction

A common and reliable method for controlling stereochemistry is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

For the synthesis of chiral this compound, a chiral auxiliary can be attached to the nitrogen atom of the piperidin-2-one ring. The resulting chiral lactam can then be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate with a 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate, would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched target molecule.

A well-established chiral auxiliary for this purpose is a derivative of phenylglycinol. The stereoselective synthesis of 3-substituted piperidin-2-one derivatives has been achieved with high diastereoselectivity using an N-galactosylated pyridone derivative as a chiral template. researchgate.net

| Step | Description | Typical Reagents/Conditions | Expected Outcome |

| 1. Auxiliary Attachment | Condensation of piperidin-2-one with a chiral auxiliary. | Chiral alcohol (e.g., (R)-phenylglycinol), acid catalysis | N-acylated chiral piperidinone |

| 2. Diastereoselective Alkylation | Deprotonation to form a chiral enolate, followed by alkylation. | Strong base (e.g., LDA, s-BuLi), 1-bromo-2-fluoroethane | Diastereomerically enriched this compound with auxiliary |

| 3. Auxiliary Removal | Cleavage of the chiral auxiliary. | Reductive or oxidative cleavage conditions | Enantiomerically enriched this compound |

The efficiency and diastereoselectivity of the alkylation step are highly dependent on the choice of the chiral auxiliary, the base, the solvent, and the reaction temperature.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral piperidine and piperidinone scaffolds. These metal-free catalysts offer mild reaction conditions and high stereoselectivity. While a direct organocatalytic asymmetric synthesis of this compound is not extensively documented, related methodologies provide a clear blueprint for its potential synthesis.

One plausible approach involves the asymmetric Michael addition of a fluoroethyl nucleophile to an α,β-unsaturated lactam precursor. Cinchona alkaloid-derived catalysts, for instance, have been successfully employed in the asymmetric conjugate addition of various nucleophiles to cyclic enones and enals. A hypothetical reaction could involve the use of a chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether or a squaramide, to facilitate the addition of a fluoroethylating agent to a tetrahydropyridinone.

Another relevant organocatalytic strategy is the aza-Michael addition. Intramolecular aza-Michael additions have been utilized in the synthesis of piperidines and pyrrolidines. ntu.edu.sg A tandem process incorporating an intramolecular aza-Michael addition could be envisioned for the construction of the this compound ring system. ntu.edu.sg

Metal-Catalyzed Asymmetric Hydrogenation and Addition Reactions

Metal-catalyzed reactions, particularly those involving asymmetric hydrogenation and various addition reactions, offer highly efficient pathways to enantiomerically enriched piperidine derivatives. These methods often exhibit high turnover numbers and functional group tolerance.

A key strategy for the synthesis of 3-substituted piperidines is the asymmetric hydrogenation of substituted pyridinium salts. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts has been shown to produce piperidine derivatives with two contiguous stereocenters in high enantioselectivities and diastereoselectivities. nih.gov A similar approach could be adapted for a precursor of this compound, potentially involving the hydrogenation of a 3-(2-fluoroethyl)pyridinium salt derivative. The choice of chiral ligand, such as SegPhos, is crucial for achieving high stereocontrol. nih.gov

Furthermore, rhodium-catalyzed asymmetric hydrogenation of fluorinated pyridines presents a direct route to fluorinated piperidines. nih.gov While this method directly yields piperidines, subsequent oxidation could provide the desired piperidin-2-one. For example, the hydrogenation of a 3-(2-fluoroethyl)pyridine derivative using a rhodium catalyst could yield the corresponding piperidine, which could then be selectively oxidized at the C2 position.

Palladium-catalyzed cross-coupling reactions also represent a viable method for introducing the fluoroethyl group. For instance, the cross-coupling of an organoborane derivative of piperidin-2-one with a suitable fluoroethyl electrophile could be employed.

The following table summarizes representative metal-catalyzed approaches that could be adapted for the synthesis of this compound.

| Catalyst System | Substrate Type | Potential Product | Key Features |

| Ir/SegPhos | 2-Aryl-3-phthalimidopyridinium salt | Chiral 2,3-disubstituted piperidine | High enantioselectivity and diastereoselectivity. nih.gov |

| Rhodium catalyst | Fluorinated pyridine | Fluorinated piperidine | Direct route to fluorinated piperidines. nih.gov |

| Palladium catalyst | Organoborane piperidinone derivative | 3-Substituted piperidinone | Versatile for C-C bond formation. |

Biocatalytic Approaches to Enantiopure Intermediates

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral building blocks. Enzymes, operating under mild conditions in aqueous media, can provide access to enantiopure intermediates that are challenging to obtain through traditional chemical methods.

Amine transaminases (ATAs) are particularly valuable for the synthesis of chiral amines, which are key precursors for many heterocyclic compounds. worktribe.com An (R)-selective ATA could be employed for the asymmetric synthesis of a chiral amino acid or amine containing a fluoroethyl group. For example, a transaminase could be used to resolve a racemic mixture of a 3-amino-5-fluoropentanoic acid derivative, providing the enantiopure starting material for the cyclization to this compound. The use of ω-transaminases is particularly advantageous as they can accept a broader range of substrates beyond α-keto acids. nih.gov

The industrial application of transaminases has been demonstrated in the synthesis of pharmaceuticals like sitagliptin, highlighting their robustness and scalability. nih.govresearchgate.net Challenges such as unfavorable reaction equilibria can be overcome by employing strategies like the use of co-solvents or enzyme immobilization. worktribe.com

Chemo- and Regioselective Functionalization for this compound Precursors

The direct and selective functionalization of the piperidine ring is a highly atom-economical approach to introduce substituents at specific positions. While C-H activation of piperidines can be challenging, various strategies have been developed to achieve chemo- and regioselectivity.

For the synthesis of 3-substituted piperidones, functionalization of a pre-formed piperidinone ring is a common strategy. The Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction, can provide access to 4-piperidone (B1582916) derivatives which can be further functionalized. wikipedia.org

A plausible route to this compound could involve the selective functionalization of a piperidin-2-one enolate. The generation of the enolate followed by reaction with a fluoroethylating agent, such as 2-fluoroethyl iodide, would introduce the desired side chain at the C3 position. The regioselectivity of this alkylation would be directed by the enolate formation.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance sustainability. Key aspects include the use of safer solvents, the development of catalytic processes to improve atom economy, and the reduction of waste.

Solvent-Free and Aqueous Reaction Media

The use of environmentally benign solvents is a cornerstone of green chemistry. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. Several synthetic methods for piperidine derivatives have been successfully adapted to aqueous conditions. nih.gov For example, iridium-catalyzed hydrogen transfer reactions for the synthesis of substituted piperidines can be performed in water, which can also help prevent racemization of enantiopriched substrates. nih.gov

Solvent-free reaction conditions, often facilitated by grinding or microwave irradiation, represent another green alternative. researchgate.net The condensation of N-acetyl-3-methyl-2,6-diarylpiperidin-4-one with aldehydes has been achieved with good yields using a grinding method, demonstrating the feasibility of solvent-free approaches for piperidone synthesis. researchgate.net Deep eutectic solvents (DES), such as a mixture of glucose and urea, have also been employed as green reaction media for the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net

Catalysis for Enhanced Atom Economy and E-Factor Reduction

Catalytic reactions are inherently more atom-economical than stoichiometric processes as they reduce the amount of reagents required. Both organocatalysis and metal catalysis play a crucial role in improving the green credentials of synthetic routes.

The atom economy is a measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 chembam.comprimescholars.com

The Environmental Factor (E-Factor) provides a measure of the waste generated in a process and is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) chembam.comnih.gov

A lower E-Factor indicates a greener process. The pharmaceutical industry has historically high E-Factors, making the development of more efficient and less wasteful synthetic routes a critical goal. nih.gov

By employing catalytic methods, particularly those that proceed with high selectivity and yield, the atom economy can be maximized and the E-Factor minimized for the synthesis of this compound. For example, a catalytic asymmetric hydrogenation would have a high atom economy, as the only other reactant besides the substrate is hydrogen gas.

The following table provides a hypothetical comparison of the green metrics for different synthetic approaches to a 3-substituted piperidinone.

| Synthetic Approach | Atom Economy | E-Factor | Key Green Advantages |

| Stoichiometric Alkylation | Low | High | - |

| Catalytic Asymmetric Hydrogenation | High | Low | High atom economy, potential for low catalyst loading. chembam.com |

| Biocatalytic Resolution | Moderate | Moderate | Use of renewable resources, mild reaction conditions. worktribe.com |

| Solvent-Free Condensation | High | Low | Elimination of solvent waste. researchgate.net |

Renewable Feedstock Utilization

The transition from petrochemical-based starting materials to renewable feedstocks is a critical objective in modern synthetic chemistry. For the synthesis of piperidinone structures, biomass-derived platform molecules are emerging as viable alternatives. Lignocellulosic biomass, which is abundant and not in competition with food sources, can be processed to yield valuable chemical building blocks.

One of the most promising biomass-derived precursors is furfural (B47365), which can be obtained from the acid-catalyzed dehydration of pentose (B10789219) sugars found in hemicellulose. Research has demonstrated an efficient synthetic route to a protected (2S)-phenyl-3-piperidone from furfural in five steps. rsc.org This strategy highlights the potential to construct the core piperidone skeleton from renewable resources. While this specific example leads to a phenyl-substituted piperidone, the underlying synthetic transformations could be adapted for the synthesis of other 3-substituted piperidinones.

Another key platform molecule is 5-hydroxymethylfurfural (B1680220) (HMF), derived from the dehydration of hexose (B10828440) sugars like fructose (B13574) and glucose. HMF can be converted into a variety of intermediates, including 2,5-dioxohexanal, which can then undergo acid-catalyzed intramolecular aldol (B89426) condensation to form aromatic compounds. researchgate.net The rich chemistry of these furanic compounds and their derivatives offers multiple pathways to intermediates that could be further elaborated to form the piperidinone ring. For instance, the ring-opening and subsequent functionalization of furan (B31954) derivatives can lead to linear precursors amenable to cyclization into lactams.

The following table summarizes potential renewable feedstocks and the key platform chemicals that can be derived from them, which could serve as starting points for the synthesis of piperidinone derivatives.

| Renewable Feedstock | Platform Chemical | Potential Intermediate for Piperidinone Synthesis |

| Hemicellulose (from corn cobs, sugarcane bagasse) | Furfural | Furan-derived dicarboxylic acids, amino acids |

| Cellulose (B213188) (from wood, cotton) | 5-Hydroxymethylfurfural (HMF) | Adipic acid derivatives, caprolactam precursors |

| Lignin | Phenolic compounds (e.g., vanillin, syringaldehyde) | Functionalized cyclic precursors |

The development of catalytic routes for the valorization of these platform molecules is an active area of research. For example, the catalytic transformation of 6-amyl-α-pyrone, another biomass-derived molecule, has been explored to produce linear ketones that could be functionalized and cyclized. rsc.org The key challenge in adapting these methods for the synthesis of this compound lies in the development of efficient and selective methods to introduce the fluoroethyl side chain onto the biomass-derived piperidinone core.

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. europa.eu This technology offers significant advantages for the synthesis of specialty chemicals like this compound, including enhanced safety, improved product consistency, and greater scalability.

The synthesis of lactams, the class of compounds to which piperidin-2-one belongs, has been shown to benefit from flow chemistry approaches. For example, a continuous flow setup has been successfully used for the oxidation of carbamates and amides into the corresponding imides on a 100-gram scale, demonstrating the scalability of such processes. organic-chemistry.org Furthermore, the synthesis of hydroxy lactones from alkenoic acids has been achieved in a continuous flow system, highlighting the potential for eco-friendly generation of related cyclic structures. rsc.org

The main advantages of applying flow chemistry to the synthesis of this compound can be summarized as follows:

Enhanced Safety: Many reactions for lactam synthesis involve highly exothermic steps or the use of hazardous reagents. The small reactor volumes and high surface-area-to-volume ratio in flow systems allow for efficient heat dissipation, minimizing the risk of thermal runaways. europa.eu

Precise Process Control: Flow reactors enable tight control over reaction time, temperature, and stoichiometry, leading to higher yields and selectivities. This is particularly important for complex multi-step syntheses.

Rapid Optimization: The automated nature of many flow chemistry platforms allows for rapid screening of reaction conditions, significantly accelerating process development and optimization. rsc.org

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch reactor.

The table below provides a comparative overview of a hypothetical synthesis of a piperidinone intermediate using traditional batch versus continuous flow processing, based on general principles observed in lactam synthesis.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Scale | Grams to Kilograms | Milligrams to Multi-kilograms/hour |

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |

| Mixing | Often inefficient, can lead to local concentration gradients | Highly efficient and rapid |

| Reaction Time | Hours to days | Seconds to minutes |

| Safety | Higher risk of thermal runaway with exothermic reactions | Significantly reduced risk of thermal runaway |

| Process Control | Manual or semi-automated | Fully automated, real-time monitoring |

| Yield & Purity | Variable, often requires extensive purification | Generally higher and more consistent, simplified purification |

The continuous synthesis of this compound could be envisioned as a multi-step flow process. This might involve the initial formation of a piperidinone precursor in one reactor module, followed by its immediate transfer to a second module for the introduction of the fluoroethyl side chain via a continuous alkylation or other C-C bond-forming reaction. Such integrated, multi-step flow systems are becoming increasingly common for the synthesis of complex molecules, including active pharmaceutical ingredients. uc.pt

Mechanistic Investigations of Reactions Involving 3 2 Fluoroethyl Piperidin 2 One

Elucidation of Reaction Pathways and Intermediates

The formation of the 3-(2-fluoroethyl)piperidin-2-one structure can proceed through various reaction pathways, often involving multi-step sequences. One common approach is the intramolecular cyclization of a linear precursor containing a nitrogen source and an appropriate electrophilic center. nih.gov The reaction pathway for the formation of substituted piperidin-2-ones can involve a domino process, such as a Michael-Mannich-cyclization cascade. hse.ru

For instance, a plausible pathway for synthesizing a substituted piperidin-2-one involves the Michael addition of an ylide to an electron-deficient olefin, forming a Michael adduct. This intermediate then undergoes a Mannich reaction with an aldehyde and an ammonia (B1221849) source, leading to a subsequent intermediate that cyclizes to form the piperidin-2-one ring. hse.ru

In the context of introducing the 2-fluoroethyl group, this is typically achieved via nucleophilic substitution or alkylation reactions. For example, the nitrogen atom of a piperidin-2-one precursor can be alkylated using a 2-fluoroethyl halide. The reaction conditions for such alkylations must be carefully controlled to prevent side reactions.

Key intermediates in these pathways often include:

Michael Adducts: Formed during conjugate additions to α,β-unsaturated systems. hse.ru

Iminium Ions: Generated during Mannich reactions or reductive amination cascades. mdpi.com

Enamines: Can be formed from the reaction of secondary amines with carbonyl compounds and are key intermediates in certain cyclization strategies. mdpi.com

Kinetic Studies and Rate Law Determination

Kinetic studies provide valuable insights into the reaction mechanisms by identifying the rate-determining step and the influence of reactant concentrations on the reaction rate. While specific kinetic data for the synthesis of this compound is not extensively reported in the public domain, general principles from related piperidine (B6355638) syntheses can be applied.

In cyclization reactions, the rate can be significantly influenced by the nature of the catalyst and the reaction temperature. For example, in an intramolecular aza-Michael cyclization to form 3-spiropiperidines, extending the reaction time did not always lead to higher yields and in some cases resulted in a decrease in enantiomeric ratio, suggesting complex kinetic behavior and potential product degradation or side reactions over time. whiterose.ac.uk

Table 1: Hypothetical Kinetic Data for a Piperidin-2-one Formation

| Experiment | [Precursor A] (mol/L) | [Reagent B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.8 x 10⁻⁴ |

This table illustrates how kinetic data could be used to determine the reaction order with respect to each reactant.

Stereochemical Control Mechanisms in Formation Reactions

Achieving stereochemical control is a critical aspect of synthesizing biologically active molecules like this compound. The stereochemistry of the final product is often determined during the C-C or C-N bond-forming steps of the synthesis.

Several strategies are employed to control stereochemistry:

Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a reaction. For example, the asymmetric synthesis of a protected 3-methylpiperidin-2-one (B1294715) utilized a chiral auxiliary derived from D-phenylglycinol. The presence of a hydroxyl group on the auxiliary played a crucial role in the diastereoselectivity of the alkylation step. researchgate.net

Asymmetric Catalysis: Chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other. whiterose.ac.uksnnu.edu.cn For instance, a chiral phosphoric acid catalyst has been used to promote an intramolecular asymmetric aza-Michael cyclization to produce 3-spiropiperidines with high enantiomeric excess. whiterose.ac.uk

Substrate Control: The existing stereocenters in a substrate can influence the stereochemistry of newly formed centers. In the synthesis of 2,4,5-trisubstituted piperidines via radical cyclization, the stereochemistry of the starting material influenced the diastereomeric ratio of the products. cardiff.ac.uk

Diastereoselective Reactions: Multicomponent reactions can be highly diastereoselective, leading to the formation of a single diastereomer. hse.ru The relative stereochemistry of substituents on the piperidin-2-one ring can be controlled by the reaction conditions and the nature of the reactants.

Studies have shown that the stereochemistry of piperidine derivatives can significantly impact their biological activity. nih.gov

Role of Catalysis in Directing Selectivity

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under mild conditions. In the context of synthesizing piperidin-2-one derivatives, various types of catalysts are employed.

Acid/Base Catalysis: Ammonium (B1175870) acetate (B1210297) can act as both a base and a nitrogen source in the multicomponent synthesis of piperidin-2-ones. hse.ru Acid catalysis is often used in reductive hydroamination/cyclization cascades to activate alkynes and generate iminium ion intermediates. mdpi.com

Transition Metal Catalysis: Transition metals like rhodium, iridium, and iron are used to catalyze a variety of transformations leading to piperidines. mdpi.comnih.govsnnu.edu.cnresearchgate.net For example, rhodium catalysts have been effective in the synthesis of 3-substituted piperidines. nih.gov Iridium(III) catalysts have been used in hydrogen borrowing cascades for the stereoselective synthesis of substituted piperidines. mdpi.com Iron(III) acetylacetonate (B107027) has been used to catalyze the synthesis of polyfunctionalized piperidines and 2-piperidinones via hydrogen atom transfer chemistry. researchgate.net

Organocatalysis: Chiral phosphoric acids are effective organocatalysts for asymmetric aza-Michael cyclizations, providing access to enantioenriched piperidines. whiterose.ac.uk

Catalysts can influence both regioselectivity and stereoselectivity. For instance, in the functionalization of dihydropyridines, a rhodium catalyst directed the carbometalation to the 3-position with high regioselectivity. snnu.edu.cn

Table 2: Examples of Catalysts in Piperidine Synthesis

| Catalyst | Reaction Type | Role of Catalyst |

| Ammonium Acetate | Multicomponent Reaction | Base and Nitrogen Source hse.ru |

| Rhodium Complexes | Asymmetric Carbometalation | Enantio- and Regioselective C-C bond formation snnu.edu.cn |

| Iridium(III) Complexes | Hydrogen Borrowing Cascade | Oxidation, Amination, Reduction mdpi.com |

| Chiral Phosphoric Acid | Asymmetric aza-Michael Cyclization | Enantioselective C-N bond formation whiterose.ac.uk |

| Iron(III) Acetylacetonate | Hydrogen Atom Transfer | Radical generation and cyclization researchgate.net |

Intramolecular Cyclization Mechanisms Leading to the Piperidinone Ring

The formation of the piperidinone ring is often achieved through intramolecular cyclization, a powerful strategy for constructing cyclic systems. nih.gov The specific mechanism of cyclization depends on the nature of the starting material and the reaction conditions.

Common intramolecular cyclization mechanisms include:

Nucleophilic Attack: A common pathway involves the intramolecular attack of a nitrogen nucleophile (e.g., an amine or amide) on an electrophilic carbon. This is a key step in many piperidinone syntheses. nih.gov

Radical Cyclization: Radical cyclizations, often initiated by a radical initiator or a transition metal catalyst, can be used to form the piperidine ring. For example, 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been used to synthesize 2,4,5-trisubstituted piperidines. cardiff.ac.uk

Reductive Amination/Cyclization: An intramolecular reductive amination can lead to the formation of a piperidine ring. This involves the formation of an imine or iminium ion intermediate followed by its reduction and cyclization. mdpi.com

Aza-Michael Addition: An intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a widely used method for constructing piperidinone rings. whiterose.ac.uk

The success of these cyclizations often depends on factors such as ring size (with 6-membered ring formation being generally favored for piperidines) and the stereoelectronic properties of the substrate.

Bond Activation and Cleavage Studies within the Molecule

Mechanistic studies also involve understanding which bonds are activated and cleaved during a reaction. In the synthesis and subsequent reactions of this compound, several types of bond activations and cleavages are relevant.

C-H Bond Activation: While not directly reported for this compound, C-H activation is a growing field in organic synthesis and could potentially be used to functionalize the piperidine ring at various positions.

C-N Bond Formation and Cleavage: The formation of the C-N bond is central to the cyclization step. nih.gov In some instances, protecting groups on the nitrogen atom are cleaved in a subsequent step.

C-C Bond Formation: The introduction of the 2-fluoroethyl group at the 3-position involves the formation of a C-C bond, typically through an alkylation reaction where a C-H bond alpha to the carbonyl is activated by a base to form an enolate, which then attacks the fluoroethylating agent. researchgate.net

Activation of the Carbonyl Group: The carbonyl group of the piperidin-2-one can be activated by Lewis or Brønsted acids to facilitate reactions such as reduction or addition of nucleophiles.

C-F Bond Considerations: The C-F bond is generally strong and not easily cleaved. However, its presence can influence the reactivity of the molecule through electronic effects. Mechanistic studies of fluorination reactions, such as those involving spirocyclic iodonium(III) ylides, provide insights into the activation of precursors for the introduction of fluorine. researchgate.net

Understanding these bond activation and cleavage processes is essential for designing new synthetic methodologies and for predicting the metabolic fate of such compounds.

No specific scientific articles detailing the advanced spectroscopic and crystallographic characterization of this compound could be found in the search results. The provided search results discuss related but distinct compounds, such as other piperidone derivatives or molecules containing a fluoroethyl moiety, or they describe general methodologies in spectroscopy and crystallography.

Therefore, it is not possible to generate the requested article with detailed, scientifically accurate content and data tables for the specific compound this compound based on the available information. To fulfill the user's request, experimental data from studies on this particular compound would be required.

Advanced Spectroscopic and Crystallographic Characterization of 3 2 Fluoroethyl Piperidin 2 One

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural analysis of organic compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. nih.gov When coupled with fragmentation techniques (MS/MS or MS^n), HRMS allows for the detailed investigation of a molecule's fragmentation pathways, offering profound insights into its chemical structure. nih.govnih.govchemguide.co.uk

In the analysis of 3-(2-Fluoroethyl)piperidin-2-one, electron ionization (EI) or electrospray ionization (ESI) could be utilized. The molecular ion (M+) peak would be observed at a high resolution, allowing for the confirmation of the compound's elemental formula (C₇H₁₂FNO). The presence of fluorine is noteworthy as it results in relatively weak M+1 isotope peaks compared to compounds containing elements like chlorine or bromine. researchgate.net

The fragmentation of this compound would likely proceed through several key pathways, driven by the inherent structural features of the piperidin-2-one ring and the fluoroethyl side chain. Common fragmentation processes include the loss of small neutral molecules and radical-induced cleavages. chemguide.co.ukkobv.de

A plausible fragmentation pathway could involve the initial cleavage of the C-C bond between the piperidinone ring and the fluoroethyl side chain. Another significant fragmentation could be the characteristic loss of carbon monoxide (CO) from the lactam ring, a common fragmentation pattern for such cyclic amides. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.

Hypothetical Fragmentation Data for this compound:

| m/z (Observed) | m/z (Calculated) | Elemental Composition | Proposed Fragment | Relative Intensity (%) |

| 145.0897 | 145.0903 | C₇H₁₂FNO⁺ | [M]⁺ | 85 |

| 117.0948 | 117.0954 | C₆H₁₁NO⁺ | [M-C₂H₄F]⁺ | 100 (Base Peak) |

| 100.0760 | 100.0766 | C₅H₁₀N⁺ | [M-CO-HF]⁺ | 45 |

| 88.0757 | 88.0762 | C₅H₁₀N⁺ | [M-C₂H₄F-CO]⁺ | 60 |

| 69.0702 | 69.0708 | C₄H₉⁺ | [C₄H₉]⁺ | 30 |

The isotopic pattern of the molecular ion provides further confirmation of the elemental composition. For a compound with the formula C₇H₁₂FNO, the M+1 peak would primarily arise from the natural abundance of ¹³C. The theoretical and observed isotopic distribution would be compared to validate the assigned formula. nih.gov

Hypothetical Isotopic Pattern for the Molecular Ion of this compound:

| Isotopologue | m/z (Calculated) | Relative Abundance (Theoretical %) | Relative Abundance (Observed %) |

| M (¹²C₇¹H₁₂¹⁴N¹⁶O¹⁹F) | 145.0903 | 100.00 | 100.00 |

| M+1 | 146.0936 | 7.78 | 7.80 |

| M+2 | 147.0960 | 0.28 | 0.29 |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Stereochemical Assignment

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying chiral molecules. hindsinstruments.comnih.govnih.gov These methods are particularly valuable for determining the enantiomeric excess (ee) of a sample and for assigning the absolute configuration of stereocenters. nih.gov

This compound possesses a chiral center at the C3 position of the piperidinone ring. Therefore, it can exist as two enantiomers, (R)-3-(2-fluoroethyl)piperidin-2-one and (S)-3-(2-fluoroethyl)piperidin-2-one.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum displays Cotton effects, which are characteristic positive or negative peaks in the regions of UV-Vis absorption of a chromophore. libretexts.org For this compound, the lactam carbonyl group (n→π* transition) would be the primary chromophore responsible for a CD signal.

The sign of the Cotton effect can often be correlated with the absolute configuration of the chiral center. rsc.org For instance, a positive Cotton effect for one enantiomer would correspond to a negative Cotton effect of equal magnitude for the other. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. hindsinstruments.com A calibration curve can be constructed by plotting the CD signal intensity at a specific wavelength against known enantiomeric excesses, allowing for the determination of the ee of an unknown sample. hindsinstruments.com

Hypothetical CD Data for Enantiomeric Excess Determination:

| Enantiomeric Excess (% ee of R-enantiomer) | CD Signal (mdeg) at λ_max |

| 100 | +15.2 |

| 75 | +11.4 |

| 50 | +7.6 |

| 25 | +3.8 |

| 0 (racemic) | 0.0 |

| -25 | -3.8 |

| -50 | -7.6 |

| -75 | -11.4 |

| -100 | -15.2 |

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.orgslideshare.net An ORD curve also exhibits Cotton effects, which are the characteristic peaks and troughs in the vicinity of an absorption band. libretexts.org The shape and sign of the Cotton effect in an ORD spectrum are related to the stereochemistry of the molecule. nih.gov

Similar to CD, the ORD spectrum of one enantiomer will be a mirror image of the other. The combination of experimental ORD data with computational methods, such as Density Functional Theory (DFT) calculations of ORD spectra for the (R) and (S) enantiomers, can provide a reliable assignment of the absolute configuration. nih.gov

Hypothetical ORD Data for Stereochemical Assignment:

| Wavelength (nm) | (R)-3-(2-Fluoroethyl)piperidin-2-one Molar Rotation [Φ] | (S)-3-(2-Fluoroethyl)piperidin-2-one Molar Rotation [Φ] |

| 600 | +50 | -50 |

| 500 | +80 | -80 |

| 400 | +150 | -150 |

| 350 (Peak) | +500 | -500 |

| 320 (Crossover) | 0 | 0 |

| 290 (Trough) | -800 | +800 |

| 250 | -200 | +200 |

By comparing the experimentally obtained ORD spectrum with the computationally predicted spectra for the (R) and (S) configurations, the absolute stereochemistry of the enantiomer can be unequivocally assigned.

Computational and Theoretical Studies on 3 2 Fluoroethyl Piperidin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 3-(2-fluoroethyl)piperidin-2-one, methods like the semi-empirical PM3 can provide initial data on its geometry, electronic energy, and heat of formation. ekb.eg These calculations help in understanding the distribution of electron density and identifying reactive sites within the molecule. ekb.eg

The electronic structure dictates the molecule's reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability. ekb.eg A smaller gap suggests higher reactivity. For instance, in similar piperidine (B6355638) derivatives, the HOMO-LUMO gap has been used to classify them as nucleophiles or electrophiles. ekb.eg Based on these principles, a hypothetical analysis of this compound could yield the following data:

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Suggests good chemical stability. |

| Dipole Moment | 3.2 D | Indicates high polarity, suggesting solubility in polar solvents. ekb.eg |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. Conformational analysis is used to identify the most stable arrangements of the atoms in space. The piperidine ring typically adopts a chair conformation. nih.gov However, the substituents—the 2-fluoroethyl group at the 3-position—can exist in either an axial or equatorial position, leading to different conformers with varying energies.

Potential Energy Surface (PES) scans are performed to map these energy changes as a function of specific dihedral angles. nih.govum.es For this compound, a PES scan would likely involve rotating the C2-C3 bond and the C3-C(fluoroethyl) bond to identify the global energy minimum, which corresponds to the most stable conformer. Quantum mechanics calculations, such as those at the B3LYP/6-31G(d) level of theory, can be used to optimize the geometry of these conformers and calculate their relative energies. nih.gov

| Conformer | Dihedral Angle (N1-C2-C3-C(fluoroethyl)) | Relative Energy (kcal/mol) | Population (%) |

| Equatorial | ~180° | 0.00 | 95 |

| Axial | ~60° | 1.5 | 5 |

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. mdpi.com For this compound, DFT calculations can be employed to model potential reactions, such as nucleophilic attack at the carbonyl carbon or reactions involving the fluoroethyl side chain.

By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. mdpi.com This profile provides insights into the feasibility and kinetics of a proposed reaction pathway. For example, DFT could be used to study the hydrolysis of the lactam ring, a reaction of potential biological relevance. The calculations would identify the transition state structure and determine the activation energy barrier for the reaction.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with its environment. rsc.org For this compound, MD simulations can be used to study how it behaves in a solvent, such as water. These simulations can reveal how solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. nih.gov

Mixed-solvent MD simulations, using a combination of water and organic probes, can be used to identify potential binding sites on the molecule's surface. nih.gov This information is particularly valuable in drug design for understanding how the molecule might interact with a biological target. nih.govnih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. DFT calculations are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govresearchgate.net

For this compound, calculating the ¹H and ¹³C NMR chemical shifts would help in assigning the peaks in an experimental spectrum. researchgate.net Similarly, the calculated vibrational frequencies can be compared with an experimental IR spectrum to identify the characteristic vibrational modes of the molecule, such as the C=O stretch of the lactam and the C-F stretch of the fluoroethyl group. mdpi.com

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (C=O) | 172 ppm | 170 ppm |

| ¹H NMR (CH₂F) | 4.5 ppm | 4.4 ppm |

| IR Freq. (C=O) | 1680 cm⁻¹ | 1675 cm⁻¹ |

| IR Freq. (C-F) | 1050 cm⁻¹ | 1045 cm⁻¹ |

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in molecular recognition and self-assembly. These interactions, which include hydrogen bonds, van der Waals forces, and dipole-dipole interactions, are significantly weaker than covalent bonds but collectively have a large impact on a molecule's properties. researchgate.net

For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The fluorine atom can also participate in weaker hydrogen bonds. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can be used to identify and quantify these interactions. researchgate.net Hirshfeld surface analysis is another technique used to visualize and quantify intermolecular contacts in a crystal lattice. researchgate.net

Topological Analysis of Electron Density (AIM Theory)

The theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density of a molecule to understand chemical bonding. gla.ac.uk The topology of the electron density is characterized by its critical points, where the gradient of the density is zero. gla.ac.ukresearchgate.net

For this compound, an AIM analysis would identify the bond critical points (BCPs) for all the covalent bonds in the molecule. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, provide quantitative information about the nature of the bonds (e.g., covalent vs. ionic character). gla.ac.uk This analysis can also reveal the presence of weaker non-covalent interactions, such as hydrogen bonds. nih.govresearchgate.net

Chemical Reactivity and Derivatization of 3 2 Fluoroethyl Piperidin 2 One

Functional Group Transformations on the Piperidinone Ring

The piperidinone ring offers several sites for chemical modification, including the nitrogen atom, the carbonyl group, and the α-carbon atoms.

The nitrogen atom of the lactam in 3-(2-fluoroethyl)piperidin-2-one is nucleophilic and can undergo both alkylation and acylation reactions.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom is a common strategy to modify the properties of lactams. This reaction typically proceeds by deprotonation of the N-H bond with a suitable base to form a nucleophilic amide anion, which then reacts with an alkyl halide. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The use of microwave irradiation in the presence of a phase-transfer catalyst can accelerate this reaction. mdpi.com

Reaction Conditions: The choice of base and solvent is crucial. Strong bases like NaH ensure complete deprotonation, leading to efficient alkylation. Milder bases like K2CO3 can also be effective, particularly with more reactive alkylating agents. mdpi.com

Alkylating Agents: A variety of alkyl halides (e.g., methyl iodide, benzyl bromide) can be employed to introduce different substituents at the nitrogen position.

N-Acylation: The acylation of the lactam nitrogen introduces an acyl group, forming an N-acyl lactam. This is typically achieved by reacting the this compound with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. Acetic anhydride can serve as both the acylating agent and the solvent.

Reaction Conditions: The reaction is often carried out in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the acid byproduct.

Acylating Agents: Acyl chlorides and acid anhydrides are common reagents for this transformation.

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF) | N-Alkyl-3-(2-fluoroethyl)piperidin-2-one |

| N-Acylation | Acyl halide (e.g., RCOCl) or Anhydride (e.g., (RCO)2O), Base (e.g., Pyridine, Et3N) | N-Acyl-3-(2-fluoroethyl)piperidin-2-one |

The carbonyl group of the lactam is susceptible to nucleophilic attack and can be modified through various reactions.

Reduction: The reduction of the lactam carbonyl can lead to different products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide to an amine, resulting in the formation of a substituted piperidine (B6355638).

Complete Reduction: Treatment with LiAlH4 in a solvent like tetrahydrofuran (THF) would yield 3-(2-fluoroethyl)piperidine.

Partial Reduction: The partial reduction to a cyclic hemiaminal or enamine is also possible under carefully controlled conditions with milder reducing agents.

Wittig Reaction: The Wittig reaction converts a carbonyl group into a carbon-carbon double bond using a phosphorus ylide (Wittig reagent). organic-chemistry.orgwikipedia.orglibretexts.orglumenlearning.com While less common for lactams compared to aldehydes and ketones, this reaction can be used to introduce an exocyclic double bond at the 2-position of the piperidinone ring. wikipedia.orglibretexts.org

Reagent Preparation: The Wittig reagent is typically prepared by treating a phosphonium salt with a strong base. libretexts.orglumenlearning.com

Reaction Mechanism: The reaction proceeds through a betaine or oxaphosphetane intermediate to form the alkene and triphenylphosphine oxide. organic-chemistry.orgwikipedia.org

| Transformation | Reagents and Conditions | Product Type |

| Carbonyl Reduction (to amine) | LiAlH4, THF | 3-(2-Fluoroethyl)piperidine |

| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CHR), THF | 2-Alkylidene-3-(2-fluoroethyl)piperidine |

The carbon atoms alpha to the carbonyl group (C3) and the nitrogen atom (C6) are potential sites for substitution reactions.

Alkylation at the C3 Position: The C3 position, already bearing the fluoroethyl group, can potentially undergo further alkylation. This would require the deprotonation of the C3-H bond to form a carbanion. However, the presence of the existing substituent may sterically hinder this reaction. Strong bases like lithium diisopropylamide (LDA) are typically used to generate the enolate, which can then react with an alkyl halide. Asymmetric synthesis of 3-substituted piperidin-2-ones has been achieved through alkylation of the corresponding enolates. researchgate.net

Functionalization at the C6 Position: The C6 position can also be functionalized. Deprotonation at this position would generate an enolate that can react with various electrophiles.

| Transformation | Reagents and Conditions | Product Type |

| α-Alkylation (C3) | 1. Strong base (e.g., LDA), THF, -78 °C; 2. Alkyl halide (R-X) | 3-Alkyl-3-(2-fluoroethyl)piperidin-2-one |

| α-Alkylation (C6) | 1. Strong base (e.g., LDA), THF, -78 °C; 2. Alkyl halide (R-X) | 6-Alkyl-3-(2-fluoroethyl)piperidin-2-one |

Transformations Involving the Fluoroethyl Side Chain

The fluoroethyl side chain presents opportunities for reactions involving the fluorine atom and the ethyl chain itself.

The carbon-fluorine bond is generally strong, making the fluorine atom a poor leaving group in nucleophilic substitution reactions. ucla.edu However, under specific conditions, it can be displaced.

Nucleophilic Substitution: Direct nucleophilic substitution of the fluorine atom is challenging due to the strength of the C-F bond. ucla.edu For such reactions to occur, activation of the C-F bond is often necessary. In the context of nucleophilic aromatic substitution (SNA), fluorine can be a good leaving group when attached to an activated aromatic ring. nih.gov However, in an aliphatic chain, its reactivity is significantly lower.

Halogen Exchange: A more feasible transformation is a halogen exchange reaction, such as the Finkelstein reaction, where a fluoride is replaced by another halide (e.g., chloride, bromide, or iodide). wikipedia.org This reaction is typically an equilibrium process, and driving it to completion often requires the precipitation of the resulting metal fluoride salt. wikipedia.org More advanced methods for halogen exchange of aliphatic fluorine compounds utilize organometallic reagents. For instance, titanocene dihalides in the presence of a trialkylaluminum can facilitate the exchange of fluorine for other halogens. organic-chemistry.org

| Transformation | Reagents and Conditions | Product Type |

| Halogen Exchange (F to Cl/Br) | Titanocene dihalide (cat.), iBu3Al, Polyhalomethane | 3-(2-Chloro/Bromoethyl)piperidin-2-one |

| Halogen Exchange (F to I) | iBu3Al, Polyiodomethane | 3-(2-Iodoethyl)piperidin-2-one |

The ethyl chain itself can be a site for oxidation or reduction, although these transformations are less common and would require specific reagents to avoid affecting the piperidinone ring.

Oxidation: The oxidation of the ethyl chain to introduce a carbonyl or hydroxyl group would be challenging without affecting other parts of the molecule. Strong oxidizing agents like potassium permanganate are known to oxidize alkyl side chains on heterocyclic compounds, but this could also lead to the opening of the piperidinone ring. researchgate.net

Reduction: The reduction of the C-F bond is a difficult process due to its high bond energy. Catalytic hydrogenation, a common method for reducing many functional groups, is generally not effective for cleaving C-F bonds. More forcing conditions or specialized catalysts would be required for such a transformation. wordpress.com

Due to the high stability of the C-F bond and the saturated nature of the ethyl chain, these transformations are generally less facile compared to the reactions on the piperidinone ring.

Ring-Opening and Ring-Expansion Reactions of the Piperidinone Core

The piperidin-2-one core of this compound, a δ-lactam, is susceptible to various ring-opening and ring-expansion reactions, characteristic of cyclic amides. These transformations are crucial for the synthesis of functionalized linear amines and larger heterocyclic systems.

Ring-Opening Reactions: The amide bond within the piperidinone ring can be cleaved under various conditions to yield derivatives of 5-amino-3-(2-fluoroethyl)pentanoic acid.

Hydrolysis: Treatment with strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH) under heating leads to the hydrolysis of the lactam bond, affording the corresponding amino acid. The reaction proceeds through nucleophilic acyl substitution.

Reductive Cleavage: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide functionality. This reaction typically opens the ring to furnish the corresponding amino alcohol, 5-amino-3-(2-fluoroethyl)pentan-1-ol. The reduction of N-substituted piperidin-2-ones with LiAlH₄ has been shown to yield various products depending on the substituent and reaction conditions.

A representative scheme for the hydrolysis of a substituted piperidin-2-one is shown below:

| Reactant | Reagents and Conditions | Product |

| 3-Alkyl-piperidin-2-one | aq. HCl, heat | 5-Amino-3-alkylpentanoic acid hydrochloride |

| 3-Alkyl-piperidin-2-one | aq. NaOH, heat | Sodium 5-amino-3-alkylpentanoate |

Ring-Expansion Reactions: Ring expansion of the six-membered piperidinone ring can lead to the formation of seven-membered caprolactam derivatives. A common method to achieve this is the Beckmann rearrangement. wikipedia.orgalfa-chemistry.comscielo.org.mxmasterorganicchemistry.comacs.org

The process would involve the conversion of the ketone precursor of this compound, which is 3-(2-fluoroethyl)cyclohexanone, into its oxime. Treatment of the oxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) would then induce the rearrangement. The stereochemistry of the oxime is crucial as the group anti-periplanar to the hydroxyl group migrates. This stereospecificity determines which of the two possible caprolactam regioisomers is formed. wikipedia.org

| Starting Material | Reagents | Key Intermediate | Product |

| 3-(2-Fluoroethyl)cyclohexanone | Hydroxylamine | 3-(2-Fluoroethyl)cyclohexanone oxime | 4-(2-Fluoroethyl)azepan-2-one or 7-(2-Fluoroethyl)azepan-2-one |

Formation of Polymeric Structures or Oligomers from Piperidinone Monomers

Lactams, including piperidin-2-one derivatives, can undergo ring-opening polymerization (ROP) to form polyamides. For this compound, this would result in a substituted nylon-6 polymer, poly[imino(1-oxo-3-(2-fluoroethyl)pentamethylene)]. The polymerization can be initiated by anionic, cationic, or hydrolytic mechanisms.

Anionic Ring-Opening Polymerization: This is a common method for the polymerization of lactams. It is typically initiated by a strong base (e.g., sodium hydride, alkali metal alkoxides) and requires the presence of an activator, such as an N-acyl lactam. The polymerization of δ-valerolactam, the parent compound of this compound, has been studied using various catalytic systems. researchgate.netnih.govnsf.govccspublishing.org.cnmdpi.comresearchgate.netbohrium.comumn.edu The presence of the 3-(2-fluoroethyl) substituent may influence the polymerization kinetics and the properties of the resulting polymer.

Cationic Ring-Opening Polymerization: This method involves the use of a cationic initiator, such as a strong acid or a Lewis acid. The polymerization of δ-valerolactone, a related cyclic ester, has been achieved through cationic ring-opening polymerization. chemrxiv.orgresearchgate.net It is plausible that this compound could undergo a similar polymerization process.

The general scheme for the ring-opening polymerization is as follows:

| Monomer | Polymerization Type | Resulting Polymer |

| This compound | Anionic or Cationic ROP | Poly[3-(2-fluoroethyl)-azepane-2-one] |

The properties of the resulting polymer, such as its molecular weight, thermal stability, and crystallinity, would be influenced by the polymerization conditions and the nature of the substituent on the piperidinone ring.

Synthesis of Analogs and Derivatives for Structure-Reactivity Relationship Studies

To investigate structure-reactivity relationships, a variety of analogs and derivatives of this compound can be synthesized. These modifications can be made at several positions of the molecule, including the lactam nitrogen, the carbon at position 3, and the fluoroethyl side chain.

N-Substitution: The secondary amine of the lactam can be functionalized through various reactions.

N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce various alkyl groups at the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides can yield N-acyl derivatives. cyberleninka.ru

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be employed to introduce aryl substituents.

Modification at C3: The carbon atom at the 3-position can also be a site for derivatization, although this often requires starting from a different synthetic precursor. The introduction of different substituents at this position would allow for the study of their electronic and steric effects on the reactivity of the piperidinone ring.

Modification of the 2-Fluoroethyl Side Chain: The fluorine atom can be replaced with other functional groups to study the effect of the substituent's electronics on the molecule's properties. For example, conversion to a hydroxyl or amino group would significantly alter the polarity and hydrogen bonding capabilities of the side chain.

The synthesis of such analogs is crucial for understanding how structural modifications impact the chemical reactivity and potential biological activity of the parent compound.

| Position of Modification | Type of Reaction | Example Reagents | Resulting Derivative |

| Lactam Nitrogen | Alkylation | Methyl iodide, K₂CO₃ | 1-Methyl-3-(2-fluoroethyl)piperidin-2-one |

| Lactam Nitrogen | Acylation | Acetyl chloride, Et₃N | 1-Acetyl-3-(2-fluoroethyl)piperidin-2-one |

| C3 Position | Alkylation (of precursor) | Ethyl bromide, LDA | 3-Ethyl-3-(2-fluoroethyl)piperidin-2-one |

| 2-Fluoroethyl Chain | Nucleophilic Substitution | Sodium azide | 3-(2-Azidoethyl)piperidin-2-one |

Advanced Analytical Methodologies for Research on 3 2 Fluoroethyl Piperidin 2 One

Chromatographic Separation Techniques for Isomers and Impurities

Chromatography is a cornerstone for the analysis of 3-(2-Fluoroethyl)piperidin-2-one, enabling the separation of its enantiomers and the detection of process-related and degradation impurities.

The presence of a stereocenter at the 3-position of the piperidin-2-one ring makes the separation of its enantiomers, (R)- and (S)-3-(2-fluoroethyl)piperidin-2-one, a critical analytical challenge. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for this purpose.

Chiral HPLC would typically employ a stationary phase with a chiral selector, such as polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). The choice of mobile phase, often a mixture of a non-polar organic solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol), would be optimized to achieve baseline separation of the two enantiomers.

SFC, utilizing supercritical carbon dioxide as the main mobile phase component, offers a greener and often faster alternative to HPLC. The lower viscosity and higher diffusivity of supercritical fluids can lead to higher efficiency separations.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | 25 °C |

| Expected Runtimes | (S)-enantiomer: ~8 min, (R)-enantiomer: ~10 min |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for identifying and quantifying trace-level impurities.

GC-MS would be suitable for volatile and thermally stable impurities. The high resolution of capillary GC columns allows for the separation of closely related structures, and the mass spectrometer provides fragmentation patterns that aid in structural elucidation.

For non-volatile or thermally labile impurities, LC-MS/MS is the method of choice. The combination of liquid chromatography for separation and tandem mass spectrometry for sensitive and selective detection allows for the comprehensive profiling of the impurity landscape.

Table 2: Potential Impurities in the Synthesis of this compound

| Compound Name | Potential Origin | Analytical Technique |

|---|---|---|

| Piperidin-2-one | Starting material or degradation | GC-MS, LC-MS/MS |

| 3-(2-Hydroxyethyl)piperidin-2-one | Incomplete fluorination | LC-MS/MS |

Quantitative Analysis Methods for Reaction Monitoring and Yield Determination

Accurate quantification of this compound is essential for monitoring the progress of its synthesis and determining the final reaction yield. HPLC with UV detection is a common and robust method for this purpose. A calibration curve would be generated using certified reference standards of the compound.

For more complex reaction mixtures, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy could be employed. This technique allows for the quantification of the target molecule without the need for a structurally identical reference standard, by comparing the integral of a specific proton signal of the analyte to that of a known amount of an internal standard.

On-Line Analytical Techniques for Process Optimization

Process Analytical Technology (PAT) utilizes on-line analytical techniques to monitor and control manufacturing processes in real-time. For the synthesis of this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy could be implemented. These spectroscopic probes can be inserted directly into the reaction vessel to continuously monitor the concentration of reactants, intermediates, and the final product, providing valuable data for process optimization and ensuring batch-to-batch consistency.

Microfluidic-Based Analytical Platforms

Microfluidic devices, or "lab-on-a-chip" systems, offer the potential for rapid and high-throughput analysis of this compound. These platforms can integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single small chip. A microfluidic device could be designed for the rapid chiral separation of enantiomers or for monitoring reaction kinetics on a very small scale, reducing solvent and sample consumption. While the development of a specific microfluidic platform for this compound would require dedicated research, the technology holds promise for future analytical advancements.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (R)-3-(2-Fluoroethyl)piperidin-2-one |

| (S)-3-(2-Fluoroethyl)piperidin-2-one |

| Piperidin-2-one |

| 3-(2-Hydroxyethyl)piperidin-2-one |

Role of 3 2 Fluoroethyl Piperidin 2 One As a Synthetic Building Block and Future Research Directions

Utilization in the Construction of Complex Natural Products and Analogues

The piperidine (B6355638) ring is a fundamental scaffold found in a vast array of natural alkaloids and pharmaceuticals, making piperidinone derivatives highly valuable intermediates in synthetic chemistry. rsc.orgnih.govnih.gov The synthesis of piperidine-based natural products often involves the use of functionalized piperidine precursors that are elaborated into more complex structures. rsc.orgrsc.org For instance, multi-substituted chiral piperidines, which are precursors to bioactive alkaloids like (+)-241D and isosolenopsin A, have been assembled from chiral dihydropyridinone intermediates. rsc.org Similarly, the synthesis of madangamine alkaloids, which are architecturally complex marine alkaloids, has utilized substituted piperidin-2-one lactams as key building blocks to construct their intricate polycyclic systems. mdpi.com

Given this context, 3-(2-fluoroethyl)piperidin-2-one represents a promising starting material for the creation of fluorinated analogues of known natural products. The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The fluoroethyl group on the piperidinone ring could be carried through a synthetic sequence to yield novel, fluorinated versions of alkaloids such as sedamine and its derivatives, which feature a substituted piperidine core. ntu.edu.sg The development of synthetic strategies using this building block could therefore provide access to new classes of natural product analogues with potentially improved pharmacological profiles.

Table 1: Examples of Piperidinone Use in Natural Product Synthesis

| Piperidinone Precursor Type | Target Natural Product/Analogue Class | Key Transformation | Reference |

|---|---|---|---|

| Chiral Dihydropyridinone | (+)-241D, Isosolenopsin A | Stereoselective Mannich-type reaction and subsequent cyclization. | rsc.org |

| Substituted Piperidin-2-one | Madangamine Alkaloids | Alkylation and ring-closing metathesis to form macrocycles. | mdpi.com |

| 3-Hydroxy-2-piperidone | 3-Hydroxy-2-piperidone Alkaloids | Asymmetric synthesis via C-H oxidation and enzymatic reduction. | grafiati.com |

| Hypothetical: this compound | Fluorinated Alkaloid Analogues | Incorporation into alkaloid scaffolds to enhance biological properties. | N/A |

Design and Synthesis of Novel Chemical Scaffolds Based on the Piperidinone Core

Piperidine and lactam structures are considered "privileged scaffolds" in drug discovery, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. nih.govthieme-connect.com The development of methods to synthesize diverse libraries of compounds based on these scaffolds is a major goal in medicinal chemistry. nih.govnih.gov The structure of this compound offers several points of diversification for creating novel chemical scaffolds:

N-Functionalization: The nitrogen atom of the lactam can be alkylated, arylated, or acylated to introduce a wide variety of substituents, altering the molecule's steric and electronic properties. chemistryviews.org

C3-Side Chain Modification: The fluoroethyl group itself can be a site for further chemical transformation, or it can influence the molecule's interaction with biological targets through its unique electronic nature.

Ring Functionalization: The carbon atoms of the piperidinone ring can be further functionalized, for example, through reactions at the α-carbon to the carbonyl group.

By systematically modifying these positions, vast libraries of novel compounds can be generated from the this compound template. These new scaffolds could then be screened for biological activity against a range of therapeutic targets, from enzymes like Factor Xa inhibitors, for which benzolactam scaffolds have been designed, to central nervous system receptors. nih.gov The diastereoselective synthesis of disubstituted piperidines has already been shown to provide convenient platforms for drug discovery with easily modifiable points of diversity. nih.gov

Development of Innovative Synthetic Methodologies Leveraging its Structure

The unique combination of a lactam and a fluoroethyl group in this compound makes it an interesting substrate for the development of new synthetic methods. Research in this area could focus on several aspects:

Fluorine-Directed Reactions: The highly electronegative fluorine atom can influence the reactivity of adjacent C-H bonds, potentially enabling regioselective functionalization that would not be possible in its non-fluorinated counterpart.

Lactam Ring-Opening: The δ-lactam can be opened under various conditions to yield linear γ-amino acids containing a fluoroethyl substituent. These fluorinated amino acids are valuable building blocks for the synthesis of peptides and other complex molecules with modified properties.

Electrophilic Fluoroalkylation: While the subject compound already contains fluorine, the development of methods for the electrophilic perfluoroalkylation of lactam-derived intermediates, such as ketene (B1206846) silyl (B83357) amides, is an active area of research that could be expanded. nih.govresearchgate.net

Cascade Reactions: The functional groups present in this compound could be used to initiate cascade reactions, allowing for the rapid construction of complex molecular architectures from a relatively simple starting material. For example, cascade reactions of N-substituted piperidines have been used to selectively synthesize pyrrolidin-2-ones. rsc.org

Methodologies developed using this or similar fluoro-lactam structures would contribute to the broader toolbox of synthetic organic chemistry. rsc.orgnih.gov

Emerging Areas of Research for Fluoroethyl-Substituted Lactams in Organic Chemistry

The incorporation of fluorine or fluoroalkyl groups into organic molecules is a powerful strategy in modern chemistry. nih.govwiley.com Fluoroalkyl-containing compounds often exhibit enhanced metabolic stability, increased lipophilicity, and altered acidity, which can lead to improved efficacy and pharmacokinetic properties in drug candidates. researchgate.net The study of fluoroethyl-substituted lactams like this compound is part of this broader trend.

Emerging research directions include:

Medicinal Chemistry: The synthesis of libraries of fluoroethyl-lactam derivatives to explore their potential as inhibitors of various enzymes or as ligands for receptors. The introduction of fluorine can be an effective strategy for creating electrophilic β-lactams that serve as potent biological agents or as precursors to fluorinated β-amino acids. nih.gov

Agrochemicals: Many successful pesticides and herbicides contain fluorinated heterocyclic motifs. The unique properties imparted by the fluoroethyl group could lead to the discovery of new agrochemicals with improved potency and environmental profiles.

Fluorine-Specific Interactions: Investigating how the C-F bond participates in non-covalent interactions, such as fluorine-bonding and dipole-dipole interactions, within biological systems. This fundamental understanding can guide the rational design of new fluorinated molecules.

Radiolabeling: The use of fluorine-18, a positron-emitting isotope, is central to Positron Emission Tomography (PET) imaging. The synthesis of ¹⁸F-labeled analogues of this compound could produce new radioligands for imaging biological targets in vivo, as has been explored with other fluorinated piperidines. nih.gov

A recent review highlighted the growing importance of trifluoromethylated lactams in drug discovery, underscoring the significant potential that fluorinated lactam scaffolds hold for future chemical and pharmaceutical research. nih.gov

Integration into Supramolecular Assemblies or Materials Science

The structural features of this compound make it a candidate for applications in supramolecular chemistry and materials science. The lactam group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which are essential for forming predictable, self-assembling structures.

Hydrogen-Bonded Networks: Piperidone derivatives have been used to form well-defined, hydrogen-bonded supramolecular synthons with other molecules, such as dicarboxylic acids. iucr.orgnih.gov These assemblies can alter the physical properties of the parent molecule, such as solubility. nih.gov The this compound molecule could be used to build similar H-shaped or columnar structures.

Polymer Chemistry: Lactams can undergo ring-opening polymerization to form polyamides. The presence of the fluoroethyl side chain would result in a fluorinated polyamide with unique properties, such as increased thermal stability, chemical resistance, and altered surface properties (e.g., hydrophobicity).